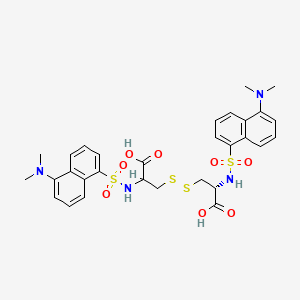

Di(dansyl)cystine

Übersicht

Beschreibung

Di(dansyl)cystine is a fluorescent compound derived from the amino acid cystine. It is characterized by the presence of two dansyl groups attached to the cystine molecule. The dansyl group, derived from dansyl chloride, is known for its strong fluorescence properties, making this compound a valuable tool in various biochemical and analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of di(dansyl)cystine typically involves the reaction of cystine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate or bicarbonate as the base. The reaction conditions include:

Temperature: Room temperature

Solvent: Acetone or other suitable organic solvents

Reaction Time: Approximately 1 hour

The reaction proceeds as follows:

- Dissolve cystine in an aqueous solution of sodium carbonate.

- Add dansyl chloride dissolved in acetone to the cystine solution.

- Stir the reaction mixture at room temperature for about an hour.

- Quench the reaction by adding ammonium hydroxide.

- Purify the product using chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Di(dansyl)cystine can undergo various chemical reactions, including:

Oxidation: The cystine moiety can be oxidized to form cysteic acid derivatives.

Reduction: The disulfide bond in cystine can be reduced to form cysteine derivatives.

Substitution: The dansyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents under neutral or slightly basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of cysteic acid derivatives.

Reduction: Formation of cysteine derivatives.

Substitution: Formation of substituted dansyl derivatives.

Wissenschaftliche Forschungsanwendungen

Di(dansyl)cystine has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.

Biology: Employed in the study of protein structure and function, particularly in identifying N-terminal amino acids.

Medicine: Utilized in diagnostic assays and imaging techniques due to its strong fluorescence properties.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Wirkmechanismus

The primary mechanism by which di(dansyl)cystine exerts its effects is through its fluorescence properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This fluorescence is used to track and quantify the presence of cystine and its derivatives in various samples. The molecular targets and pathways involved include:

Fluorescence Resonance Energy Transfer (FRET): Used in studying protein-protein interactions.

Fluorescent Labeling: Used in labeling proteins and peptides for detection in various assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dansyl chloride: Used for the dansylation of amino acids and peptides.

Dansylated amino acids: Other amino acids derivatized with dansyl groups for similar applications.

Fluorescein isothiocyanate (FITC): Another fluorescent labeling compound used in similar applications.

Uniqueness

Di(dansyl)cystine is unique due to its dual dansyl groups, which enhance its fluorescence properties compared to single dansylated compounds. This makes it particularly useful in applications requiring high sensitivity and specificity.

Biologische Aktivität

Di(dansyl)cystine is a synthetic compound notable for its unique structure, which consists of two dansyl groups attached to a cystine backbone. This compound has gained attention in biochemical research due to its fluorescent properties , which allow it to serve as a powerful tool for studying various biological processes.

- Chemical Formula : C30H34N4O8S4

- Molecular Weight : 634.84 g/mol

- Structure : this compound features two dansyl moieties that provide strong fluorescence, making it an effective labeling agent for proteins.

This compound mimics the natural disulfide bond found in cystine, enabling it to participate in biochemical interactions relevant to protein structure and function. The compound can form stable complexes with enzymes, allowing researchers to monitor enzyme kinetics and protein interactions in real-time. Its ability to fluoresce upon excitation makes it particularly useful for various imaging techniques, including fluorescence microscopy.

Applications in Biological Research

- Fluorescent Labeling : this compound is primarily used to label proteins such as tropomyosin, facilitating visualization during electrophoresis and microscopy.

- Enzyme Studies : It serves as a fluorescent probe for enzymes like cystathionase, which is involved in cysteine metabolism. This application helps in understanding enzyme kinetics and mechanisms.

- Protein-Protein Interactions : By covalently attaching this compound to proteins, researchers can use co-immunoprecipitation techniques to identify interacting partners within cellular environments.

- Redox Studies : The compound's structure allows it to be involved in studies of disulfide bond formation and reduction, crucial for protein folding and stability.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Dansyl Chloride | Single dansyl group | Commonly used for labeling but less versatile |

| Bis(dansyl) Cystamine | Two dansyl groups on a cystamine backbone | Different reactivity profile due to amine linkage |

| Dansylated Peptides | Peptides modified with dansyl groups | Primarily for studying peptide interactions |

| 5,5'-Dithiobis(2-nitrobenzoic acid) | Disulfide compound with nitrobenzoic acid moieties | Less specific than this compound |

Case Studies and Research Findings

- Enzyme Kinetics : A study demonstrated that this compound effectively monitors the activity of cystathionase, revealing crucial insights into the enzyme's catalytic mechanisms and substrate interactions.

- Cellular Imaging : Researchers utilized this compound to visualize tropomyosin localization within muscle cells, providing a clearer understanding of its role in muscle contraction dynamics.

- Protein Interaction Studies : In experiments involving co-immunoprecipitation, this compound was used to tag proteins, allowing for the identification of binding partners through fluorescence detection.

Eigenschaften

IUPAC Name |

(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNAZESEUVNMRR-UXMRNZNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939867 | |

| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18468-46-7 | |

| Record name | Di(dansyl)cystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.